molecular formula C19H18N4 B5461238 (1H-benzimidazol-2-ylmethyl)methyl(5-quinolinylmethyl)amine

(1H-benzimidazol-2-ylmethyl)methyl(5-quinolinylmethyl)amine

Cat. No.: B5461238
M. Wt: 302.4 g/mol
InChI Key: UEIKOQBDUDSZNX-UHFFFAOYSA-N
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Description

The compound “(1H-benzimidazol-2-ylmethyl)methyl(5-quinolinylmethyl)amine” is a complex organic molecule that contains a benzimidazole and a quinoline moiety. Benzimidazoles are a type of organic compound that consists of a benzene ring fused to an imidazole ring . Quinolines, on the other hand, are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole and quinoline moieties separately, followed by their coupling. The exact synthetic route would depend on the specific substituents and functional groups present in the final compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and quinoline moieties, along with any other substituents. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzimidazole and quinoline moieties, as well as any other functional groups. For instance, the nitrogen atoms in the benzimidazole moiety could potentially participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole and quinoline moieties could influence its solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many benzimidazole derivatives have biological activity and are used as pharmaceuticals . The quinoline moiety is also present in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly if it has biological activity. This could involve testing its activity against various biological targets, studying its mechanism of action, and optimizing its structure for improved activity .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-1-quinolin-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4/c1-23(13-19-21-17-8-2-3-9-18(17)22-19)12-14-6-4-10-16-15(14)7-5-11-20-16/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIKOQBDUDSZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C2C=CC=NC2=CC=C1)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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